![molecular formula C15H10ClNOS B258845 3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as '4-CPMI' and is a derivative of isoindolinone.
Applications De Recherche Scientifique
4-CPMI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-CPMI is not fully understood. However, it has been suggested that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-CPMI exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-CPMI in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, one of the limitations of using 4-CPMI is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 4-CPMI. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an anti-cancer agent. Additionally, further studies could be conducted to investigate the mechanism of action of 4-CPMI and its potential side effects.
Conclusion:
In conclusion, 4-CPMI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 4-CPMI involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization with maleic anhydride. This method yields 4-CPMI as a yellow crystalline solid with a melting point of 240-242°C.
Propriétés
Nom du produit |
3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone |
|---|---|
Formule moléculaire |
C15H10ClNOS |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one |
InChI |
InChI=1S/C15H10ClNOS/c16-10-5-7-11(8-6-10)19-9-14-12-3-1-2-4-13(12)15(18)17-14/h1-9H,(H,17,18)/b14-9- |
Clé InChI |
AECRWZOFMGXNHM-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/SC3=CC=C(C=C3)Cl)/NC2=O |
SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)Cl)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
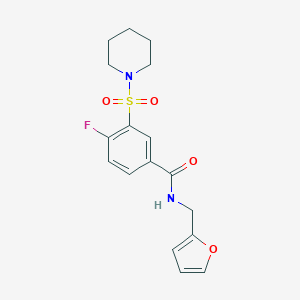
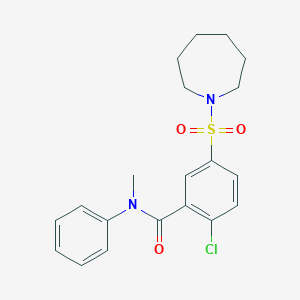
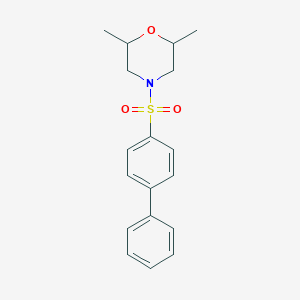
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
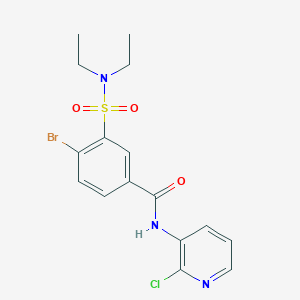
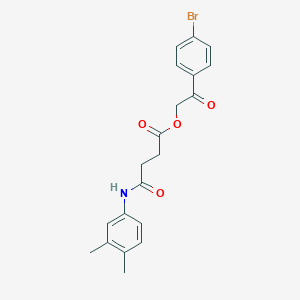
![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
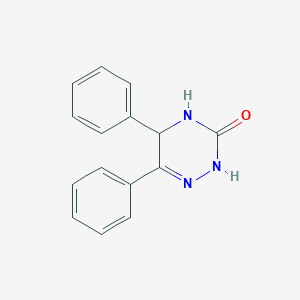
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
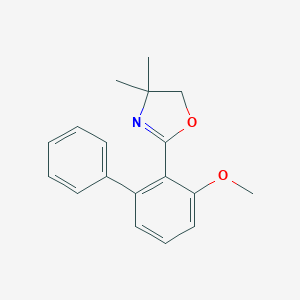
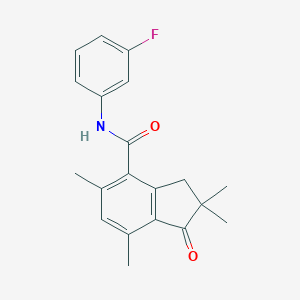
![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)